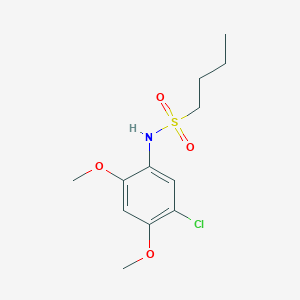
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as CDPA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CDPA is a synthetic compound that was first synthesized in the 1980s, and since then, it has been extensively studied for its potential use in various fields of medicine.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been shown to increase the activity of certain enzymes that are involved in the detoxification of harmful substances in the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds that are used in scientific research. However, there are some limitations to the use of this compound in lab experiments. This compound is a synthetic compound, and its effects on biological systems may not be fully understood. Additionally, this compound may have different effects on different cell types, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the identification of new therapeutic applications for this compound. This compound has shown promise in the treatment of various diseases, and further research is needed to fully understand its potential therapeutic effects. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on biological systems.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide involves the reaction of 3-chloro-2-methylphenylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain this compound. The synthesis of this compound is a multi-step process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-9-7-15(21)19(18-11(9)3)8-14(20)17-13-6-4-5-12(16)10(13)2/h4-7H,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARIQMEFDDXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)



![1-allyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5308873.png)
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)

![N-{3-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5308888.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)

![2-[(4-phenyl-1-azepanyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5308933.png)